

Check Availability & Pricing

## Technical Support Center: Celgosivir for Dengue Treatment

Author: BenchChem Technical Support Team. Date: December 2025



This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes of **Celgosivir** for the treatment of dengue fever.

# Frequently Asked Questions (FAQs) Q1: What is Celgosivir and its proposed antiviral mechanism of action against Dengue Virus (DENV)?

A1: **Celgosivir** (6-O-butanoyl castanospermine) is a prodrug of castanospermine, an iminosugar that acts as an inhibitor of the host enzyme  $\alpha$ -glucosidase I, located in the endoplasmic reticulum (ER).[1][2][3] The proposed mechanism for its antiviral activity against dengue virus (DENV) and other enveloped viruses is the disruption of the proper folding of viral glycoproteins.[1][4][5]

For DENV, the envelope (E) and pre-membrane (prM) proteins are crucial for forming infectious viral particles. These proteins require N-linked glycosylation and subsequent processing by host enzymes, including  $\alpha$ -glucosidase, in the ER for correct folding.[5] By inhibiting  $\alpha$ -glucosidase, **Celgosivir** leads to the misfolding of these viral proteins.[5][6] This can result in the retention of viral proteins in the ER, reduced secretion of viral particles, and the production of non-infectious virions, thereby inhibiting the spread of the infection.[5] Pre-clinical studies showed that **Celgosivir** could inhibit all four DENV serotypes and was effective in mouse models of lethal DENV infection.[1][6]





Click to download full resolution via product page

Caption: Proposed mechanism of **Celgosivir** in inhibiting Dengue virus replication.

# Q2: What was the pivotal clinical trial for Celgosivir in dengue, and what were its primary objectives?

A2: The key clinical trial was the CELADEN trial (ClinicalTrials.gov identifier: NCT01619969), a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Singapore.[4][7] The trial aimed to evaluate the efficacy and safety of **Celgosivir** in adult patients with acute dengue fever.[7]

The primary objectives were to determine if **Celgosivir** treatment could:

- Reduce Viral Load: Measured as the mean virological log reduction (VLR) from baseline for days 2, 3, and 4 of treatment.
- Reduce Fever Burden: Measured by the area under the fever curve (AUC) for temperatures above 37°C from 0 to 96 hours after starting treatment.[7]





Click to download full resolution via product page

Caption: Simplified workflow of the CELADEN clinical trial.

# Q3: Why did Celgosivir fail to meet its primary endpoints in the clinical trial?

A3: **Celgosivir** failed because it did not demonstrate a statistically significant improvement over placebo for either of its primary endpoints.[4][7] Although the group receiving **Celgosivir** showed a slightly greater mean reduction in viral load, the difference was not significant.[7] Furthermore, the fever burden was unexpectedly higher in the **Celgosivir** group, though this



difference was also not statistically significant.[7] The drug was, however, found to be generally safe and well-tolerated.[4][7]

Table 1: Primary Endpoint Results from the CELADEN Trial

| Primary<br>Endpoint                     | Celgosivir<br>Group<br>(N=24) | Placebo<br>Group<br>(N=26) | Difference | 90% CI        | One-Sided<br>P-Value |
|-----------------------------------------|-------------------------------|----------------------------|------------|---------------|----------------------|
| Mean Virological Log Reduction (VLR)    | -1.86 (SD<br>1.07)            | -1.64 (SD<br>0.75)         | -0.22      | -0.65 to 0.22 | 0.203                |
| Mean Area<br>Under Fever<br>Curve (AUC) | 54.92 (SD<br>31.04)           | 40.72 (SD<br>18.69)        | 14.20      | 2.16 to 26.25 | 0.973                |

Data sourced from Low JG, et al. The Lancet Infectious Diseases, 2014.[7]

# Q4: What are the leading hypotheses for the discrepancy between promising preclinical data and clinical failure?

A4: Several factors are believed to have contributed to the failure of **Celgosivir** in human trials despite its success in mouse models.

• Suboptimal Dosing and Pharmacokinetics (PK): **Celgosivir** is a prodrug that rapidly converts to its active form, castanospermine.[2][8] The dosing regimen used in the CELADEN trial (400 mg loading dose, then 200 mg twice daily) resulted in a mean trough concentration (Cmin) of 2.3 µM.[8][9] While this level was comparable to effective concentrations in mouse models, it may have been insufficient in humans.[8] PK modeling suggested that the viral load reduction showed a trend of greater response with a higher Cmin.[8][9] Later analysis proposed that a modest increase in the total dose could achieve significantly higher trough concentrations, which might be more effective.[9][10]







- Timing of Treatment Initiation: Patients were treated within 48 hours of fever onset.[7] However, fever in dengue typically appears several days after the initial infection, by which time viremia is already at or near its peak. In contrast, preclinical studies often initiated treatment immediately after or within 24-48 hours of viral challenge, when the viral burden was much lower.[6][8] Initiating antiviral therapy at peak viremia may be too late to significantly alter the course of the illness.
- Limitations of the Animal Model: The most common model used, the AG129 mouse, lacks receptors for type I and II interferons, making it highly susceptible to DENV.[1] This model does not fully replicate the complex human immune response to dengue infection.[1] The success of Celgosivir in this model may not be directly translatable to human patients where the host immune response plays a significant role in both controlling the virus and disease pathogenesis.[1]
- Dosing Schedule: Preclinical studies indicated that the efficacy of Celgosivir was dependent
  on the dosing schedule. A twice-daily regimen was found to be more protective in mice than
  a single daily dose, suggesting that maintaining a consistent drug concentration is critical.[2]
  Later studies in mice demonstrated that four daily doses were even more effective than two,
  especially when treatment was delayed.[1] The twice-daily schedule in the human trial might
  not have been frequent enough to maintain the necessary therapeutic threshold.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

### Troubleshooting & Optimization





- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Celgosivir for Dengue Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668368#why-did-celgosivir-fail-in-dengue-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com